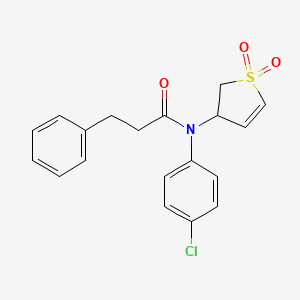

N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-phenylpropanamide

Beschreibung

Eigenschaften

IUPAC Name |

N-(4-chlorophenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-3-phenylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClNO3S/c20-16-7-9-17(10-8-16)21(18-12-13-25(23,24)14-18)19(22)11-6-15-4-2-1-3-5-15/h1-5,7-10,12-13,18H,6,11,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCBXYOSUXBNBEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C=CS1(=O)=O)N(C2=CC=C(C=C2)Cl)C(=O)CCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

N-Substituted Propanamides with Spiro or Heterocyclic Moieties

Compounds such as N-(3-Oxo-1-thia-4-azaspiro[4.5]decan-4-yl)-3-phenylpropanamide (8b–8k) share the propanamide core but differ in substituents. For example:

- Synthesis and Physical Properties : Yields for these analogs range from 90–100%, with melting points spanning 68–196°C. The target compound’s synthesis likely follows similar coupling reactions but incorporates a dihydrothiophene sulfone instead of a spiro-thia-azaspirodecan system .

- Solubility: Derivatives like 8b exhibit solubility in ethanol-water mixtures (0.5C₂H₅OH: 321.43 mg/mL), whereas the sulfone group in the target compound may improve aqueous solubility compared to non-sulfonated analogs .

Halogenated Phenylpropanamide Derivatives

- N-(4-Chloro-3-nitrophenyl)-3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide (): This compound features a nitro group at the 3-position of the chlorophenyl ring, which increases electron-withdrawing effects and may enhance reactivity in electrophilic substitution compared to the target compound’s unsubstituted chlorophenyl group .

- N-(3,4-Dichlorophenyl)propanamide (Propanil): A simpler herbicide with dual chloro-substituents.

Hydroxamic Acid Analogs

Compounds such as N-(4-chlorophenyl)-3-cyclohexyl-N-hydroxypropanamide (10) replace the sulfone-dihydrothiophene with a cyclohexyl-hydroxamic acid group. Hydroxamic acids are known for metal-chelating properties (e.g., histone deacetylase inhibition), whereas the target compound’s sulfone may favor interactions with cysteine residues or sulfotransferases .

Enzyme Inhibition Potency

A study on halogen-substituted maleimides (e.g., N-(4-chlorophenyl)maleimide, IC₅₀ = 7.24 μM) revealed that halogen size (F, Cl, Br, I) minimally affects inhibitory potency against monoacylglycerol lipase (MGL). This suggests that the 4-chlorophenyl group in the target compound may optimize a balance between steric bulk and electronic effects without sacrificing activity .

Antioxidant Activity

Hydroxamic acid derivatives like N-(4-chlorophenyl)-N-hydroxypropanamide exhibit radical-scavenging activity (e.g., DPPH assay), whereas the target compound’s sulfone group may redirect its mechanism toward anti-inflammatory or antiviral pathways, as seen in spiro-thiazolidinedione derivatives .

Data Tables

Table 1: Structural and Physical Properties of Selected Analogs

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.